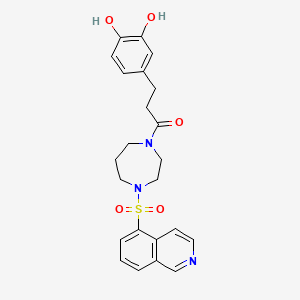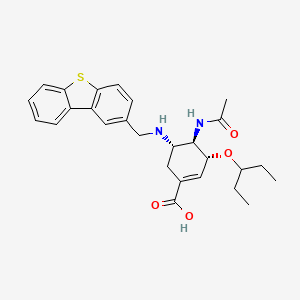
Neuraminidase-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuraminidase-IN-3 is a compound known for its inhibitory effects on neuraminidase, an enzyme that plays a crucial role in the life cycle of influenza viruses. Neuraminidase facilitates the release of new viral particles from infected cells, making it a key target for antiviral drugs. This compound is part of a class of compounds designed to block this enzyme, thereby preventing the spread of the virus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reagents used in these steps include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.
化学反应分析
Types of Reactions
Neuraminidase-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to stabilize the compound.
Substitution: Replacement of one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products
The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting neuraminidase and preventing viral replication.
科学研究应用
Neuraminidase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Investigated for its potential as a treatment for influenza and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for medical devices.
作用机制
Neuraminidase-IN-3 exerts its effects by binding to the active site of neuraminidase, thereby blocking its enzymatic activity. This prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells, which is essential for the release of new viral particles. By inhibiting this process, this compound effectively halts the spread of the virus within the host organism.
相似化合物的比较
Similar Compounds
Neuraminidase-IN-3 is similar to other neuraminidase inhibitors such as oseltamivir and zanamivir. These compounds also target the neuraminidase enzyme and are used to treat influenza infections.
Uniqueness
What sets this compound apart from other inhibitors is its unique chemical structure, which allows for stronger binding affinity and greater specificity for the neuraminidase enzyme. This results in enhanced antiviral activity and potentially fewer side effects compared to other inhibitors.
Conclusion
This compound is a promising compound with significant potential in the fight against influenza and other viral infections. Its unique properties and wide range of applications make it a valuable tool in scientific research and medical treatment. Further studies and development are likely to uncover even more uses for this versatile compound.
属性
分子式 |
C27H32N2O4S |
|---|---|
分子量 |
480.6 g/mol |
IUPAC 名称 |
(3R,4R,5S)-4-acetamido-5-(dibenzothiophen-2-ylmethylamino)-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C27H32N2O4S/c1-4-19(5-2)33-23-14-18(27(31)32)13-22(26(23)29-16(3)30)28-15-17-10-11-25-21(12-17)20-8-6-7-9-24(20)34-25/h6-12,14,19,22-23,26,28H,4-5,13,15H2,1-3H3,(H,29,30)(H,31,32)/t22-,23+,26+/m0/s1 |
InChI 键 |
HLHDCHXBXBBXLH-PPJWLVRDSA-N |
手性 SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC3=C(C=C2)SC4=CC=CC=C43)C(=O)O |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC3=C(C=C2)SC4=CC=CC=C43)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


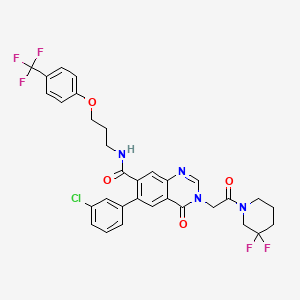
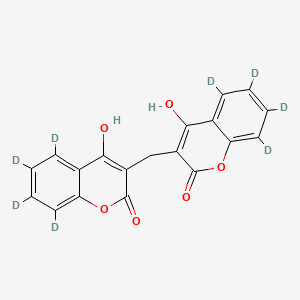

![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)


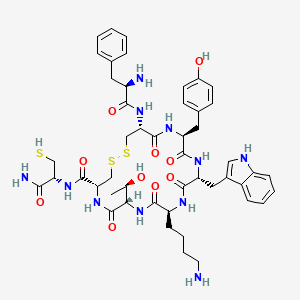
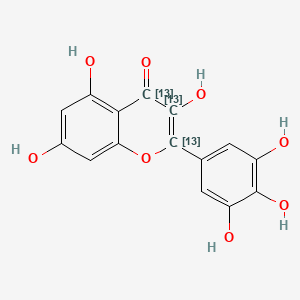
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
